molecular formula C11H8ClN3OS B2716173 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one CAS No. 1164476-44-1

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one

Cat. No.: B2716173
CAS No.: 1164476-44-1
M. Wt: 265.72
InChI Key: YHEOXPXTWLCZEJ-AATRIKPKSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure features a 4-chlorophenyl group at position 1 and a 1H-1,2,4-triazol-3-ylsulfanyl moiety at position 3 of the propenone backbone. The synthesis of such derivatives typically involves Claisen-Schmidt condensation between substituted acetophenones and aryl aldehydes under basic conditions .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-9-3-1-8(2-4-9)10(16)5-6-17-11-13-7-14-15-11/h1-7H,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEOXPXTWLCZEJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CSC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/SC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1H-1,2,4-triazole-3-thiol, and acetylacetone as the primary starting materials.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetylacetone in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-3-oxobut-1-en-1-yl acetate.

    Cyclization: The intermediate product is then reacted with 1H-1,2,4-triazole-3-thiol under acidic conditions to form the desired compound, 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. The triazole ring plays a crucial role in binding to the active sites of target enzymes, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Substituents Molecular Formula Biological Activity (Reported) Reference ID
1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one 4-Cl-C₆H₄ (position 1); 1H-1,2,4-triazol-3-S (position 3) C₁₁H₈ClN₃OS Antifungal (presumed)
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propen-1-one 4-Cl-C₆H₄ (position 3); 2,4-F₂-C₆H₃ (position 1); triazole (position 2) C₁₇H₁₁ClF₂N₃O Antifungal (CYP51 binding)
1-(4-Chlorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one 4-Cl-C₆H₄ (position 1); 5-NO₂-furyl (position 3) C₁₄H₉ClNO₃ Antibacterial/Antifungal (synthetic target)
Paclobutrazol 4-Cl-C₆H₄; dimethylpentanol-triazole C₁₅H₂₀ClN₃O Plant growth regulator; weak antifungal

Key Observations:

  • Triazole Positioning and Activity: The triazole ring’s placement significantly impacts biological activity. For example, (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propen-1-one () exhibits strong antifungal activity due to its ability to bind fungal CYP51 (a lanosterol demethylase), a target shared with clinical triazoles like fluconazole . In contrast, the sulfanyl-triazole substituent in the target compound may enhance solubility or alter target specificity.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) on aromatic rings improve stability and target affinity. For instance, the 2,4-difluorophenyl group in enhances lipophilicity, aiding membrane penetration. The nitro group in the furyl derivative may confer redox-mediated antimicrobial effects.
  • Backbone Modifications: Paclobutrazol , while containing a triazole and 4-chlorophenyl group, is a saturated pentanol derivative rather than a chalcone, resulting in distinct physicochemical properties (e.g., lower reactivity) and primarily agricultural uses.
Pharmacological Properties
  • Antifungal Activity: Triazole-containing chalcones (e.g., ) show MIC values comparable to fluconazole (1–4 µg/mL) against Candida spp. due to CYP51 inhibition .
  • Antibacterial Activity: Chalcones with heterocyclic substituents (e.g., thiazol, imidazole) exhibit broad-spectrum activity. For example, 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one () shows MICs of 8–16 µg/mL against Staphylococcus aureus.
Physicochemical and Stability Profiles
  • Solubility : The sulfanyl-triazole group may improve aqueous solubility compared to methylthio analogues (e.g., 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, ), which are highly lipophilic.
  • Stability : α,β-unsaturated ketones are prone to photodegradation; halogenation (e.g., 4-Cl) enhances UV stability, as seen in .

Biological Activity

1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₁H₈ClN₃S
  • Molecular Weight : 253.72 g/mol
  • CAS Number : [insert CAS number if available]
  • Structural Features : The compound features a triazole ring and a propenone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli15100
Pseudomonas aeruginosa18100

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays using peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in cytokine production, particularly TNF-α and IL-6.

  • Cytokine Release Inhibition :
    • At a concentration of 50 µg/mL, the compound reduced TNF-α levels by approximately 50%, indicating strong anti-inflammatory properties.

Case Studies

  • Study on Cytokine Modulation :
    • In a controlled experiment involving PBMC cultures stimulated with lipopolysaccharides (LPS), the compound significantly inhibited the release of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by excessive inflammation.
  • Antiproliferative Activity :
    • A study assessing the antiproliferative effects on cancer cell lines showed that the compound inhibited cell growth effectively at concentrations ranging from 25 to 100 µg/mL. The most notable effects were observed in breast cancer cell lines.

The biological activity of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole-thiol intermediate followed by a nucleophilic substitution or coupling reaction. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating the target compound with >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) at 254 nm UV detection ensures reaction progress tracking .

Q. How can the structural integrity and purity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the chlorophenyl (δ 7.4–7.6 ppm), triazole (δ 8.1–8.3 ppm), and α,β-unsaturated ketone (δ 6.5–7.2 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular ion peak at m/z 319.8 (C14_{14}H10_{10}ClN3_{3}O2_{2}S) .
  • Melting point : A sharp melting point (e.g., 165–167°C) indicates purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial screening : Use agar diffusion assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains, with fluconazole and ampicillin as positive controls .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO2_2) to the chlorophenyl ring to improve lipophilicity and target binding .
  • Triazole optimization : Replace the 1H-1,2,4-triazole with 1,2,3-triazole to assess changes in pharmacokinetic properties via Click chemistry .
  • QSAR modeling : Use Gaussian09 to calculate Hammett constants (σ) and correlate with IC50_{50} values from bioassays .

Q. How do crystallographic data resolve contradictions in reported conformational properties?

  • Single-crystal X-ray diffraction : Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) reveals an "extended" conformation, with dihedral angles of 85.3° between the chlorophenyl and triazole planes .
  • SHELX refinement : SHELXL-2018 refines anisotropic displacement parameters, confirming the absence of π-π stacking, which explains low solubility in nonpolar solvents .

Q. What strategies address low yields in the final coupling step of synthesis?

  • Catalyst screening : Use Pd(PPh3_3)4_4 (5 mol%) for Suzuki-Miyaura coupling or CuI (10 mol%) for Ullmann-type reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving yields >80% .
  • Byproduct analysis : GC-MS identifies hydrolyzed ketone intermediates; adding molecular sieves (4Å) suppresses hydrolysis .

Q. How can computational methods predict metabolic stability and degradation pathways?

  • ADMET prediction : SwissADME calculates a topological polar surface area (TPSA) of 85 Ų, indicating moderate blood-brain barrier permeability .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes the structure to identify electrophilic sites prone to glutathione conjugation .

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